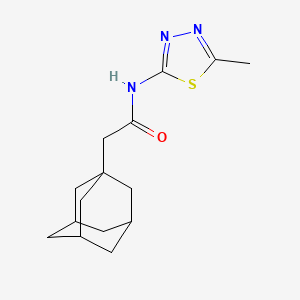
2-(2-fluorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest to researchers due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research on the structural aspects of amide-containing isoquinoline derivatives, including studies on gels and crystalline solids formation upon treatment with mineral acids, has been reported. These compounds form host–guest complexes with enhanced fluorescence emissions, highlighting their potential in materials science and fluorescence studies. For example, Karmakar et al. (2007) investigated the crystal structure and properties of salt and inclusion compounds related to isoquinoline derivatives, showcasing their application in understanding molecular interactions and material design Karmakar, R. Sarma, J. Baruah, 2007.
Photoreactions
The photoreactions of flutamide, a compound with some structural similarities, in different solvents highlight the significance of studying photostability and phototransformation processes. Such research can inform the development of more stable drugs and materials. Watanabe et al. (2015) found distinct photoreactions in acetonitrile and 2-propanol, leading to different products, indicating the importance of solvent effects on photostability Watanabe, S. Fukuyoshi, A. Oda, 2015.
Binding Characteristics
The binding characteristics of compounds to receptors or proteins can be crucial for developing new drugs. For instance, Chaki et al. (1999) studied the binding of [3H]DAA1106, a selective ligand for peripheral benzodiazepine receptors, demonstrating its potential for elucidating physiological relevance and therapeutic applications Chaki, T. Funakoshi, R. Yoshikawa, S. Okuyama, T. Okubo, A. Nakazato, M. Nagamine, K. Tomisawa, 1999.
Potential as Antitumor Agents
Research into novel 2-phenylquinolin-4-ones (2-PQs) has led to the identification of compounds with significant antitumor activities. Chou et al. (2010) designed and synthesized new 2-PQ derivatives, demonstrating their cytotoxic activity against various tumor cell lines and highlighting the role of such compounds in developing new cancer treatments Li-Chen Chou, Meng-Tung Tsai, Mei‐Hua Hsu, Sheng-Hung Wang, Tzong-Der Way, Chi-Hung Huang, Hui-Yi Lin, Keduo Qian, Yizhou Dong, K. Lee, Li‐Jiau Huang, S. Kuo, 2010.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-2-11-23-17-9-8-15(12-14(17)7-10-20(23)25)22-19(24)13-26-18-6-4-3-5-16(18)21/h3-6,8-9,12H,2,7,10-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVOGMDGQVKOSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2610422.png)
![2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde](/img/structure/B2610425.png)
![[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2610426.png)
![1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2610430.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2610434.png)

![2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2610437.png)
![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)
![N-benzyl-N-ethyl-5-{[(2-fluorophenyl)sulfonyl]amino}-2-piperazin-1-ylbenzamide](/img/structure/B2610441.png)

